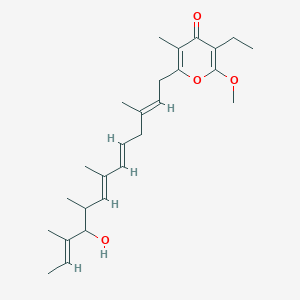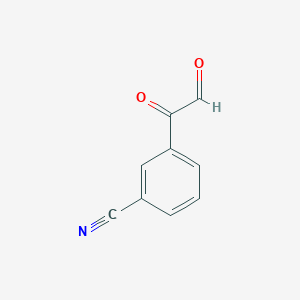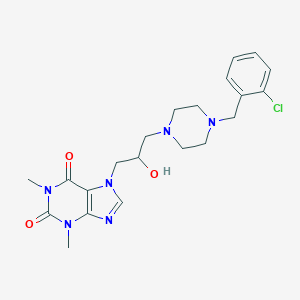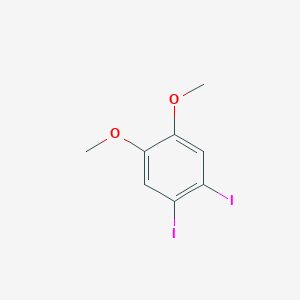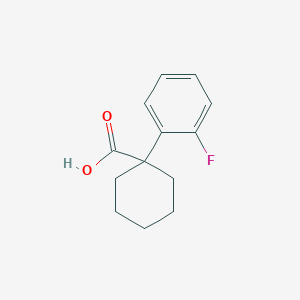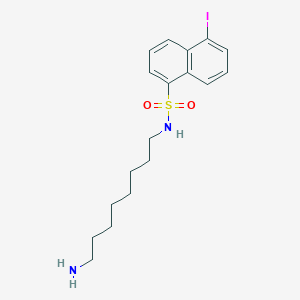
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide (SITS) is a chemical compound that has been widely used in scientific research for many years. It is a sulfonamide derivative that has a unique structure, making it an ideal tool for studying various physiological and biochemical processes.
Wirkmechanismus
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide works by binding to anions and blocking their transport across cell membranes. It does this by binding to the anion-binding site of transporters and channels, preventing the anions from passing through. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide is also a fluorescent probe, which allows researchers to visualize the binding and transport of anions in real-time.
Biochemical and Physiological Effects
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the CFTR channel, which is involved in cystic fibrosis. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has also been shown to inhibit the activity of the sodium-bicarbonate cotransporter, which is involved in acid-base balance in the body. Additionally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been shown to inhibit the activity of the sulfate transporter, which is involved in the metabolism of sulfur-containing amino acids.
Vorteile Und Einschränkungen Für Laborexperimente
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has several advantages for lab experiments. It is a highly specific probe for anions, which allows researchers to study the transport of specific anions across cell membranes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide is also a fluorescent probe, which allows researchers to visualize the binding and transport of anions in real-time. However, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has some limitations. It is not a membrane-permeable probe, which limits its use to the study of anions on the extracellular side of the membrane. Additionally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide can be toxic to cells at high concentrations, which limits its use in cell-based assays.
Zukünftige Richtungen
There are several future directions for the use of N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide in scientific research. One direction is the study of the role of anions in cancer. Anions have been shown to play a role in cancer cell proliferation and invasion, and N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in cancer cells. Another future direction is the study of the role of anions in the gut microbiome. Anions play a role in the metabolism of gut bacteria, and N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in gut bacteria. Finally, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide could be used to study the transport of anions in the brain, which could lead to a better understanding of neurological disorders such as epilepsy and migraine.
Conclusion
In conclusion, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide (N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide) is a chemical compound that has been widely used in scientific research for many years. It is a sulfonamide derivative that has a unique structure, making it an ideal tool for studying various physiological and biochemical processes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has several advantages for lab experiments, including its specificity for anions and its fluorescent properties. However, N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide also has some limitations, including its toxicity at high concentrations. There are several future directions for the use of N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide in scientific research, including the study of anions in cancer, the gut microbiome, and the brain.
Synthesemethoden
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide can be synthesized by reacting 5-iodonaphthalene-1-sulfonyl chloride with octylamine in the presence of a base such as triethylamine. The reaction yields N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide as a white crystalline solid that is soluble in water and polar organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has been widely used in scientific research as a fluorescent probe for studying various physiological and biochemical processes. It is commonly used to study the transport of anions such as bicarbonate, chloride, and sulfate across cell membranes. N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide has also been used to study the activity of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is involved in chloride transport across epithelial cells.
Eigenschaften
CAS-Nummer |
103771-14-8 |
|---|---|
Produktname |
N-(8-Aminooctyl)-5-iodonaphthalene-1-sulfonamide |
Molekularformel |
C18H25IN2O2S |
Molekulargewicht |
460.4 g/mol |
IUPAC-Name |
N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide |
InChI |
InChI=1S/C18H25IN2O2S/c19-17-11-7-10-16-15(17)9-8-12-18(16)24(22,23)21-14-6-4-2-1-3-5-13-20/h7-12,21H,1-6,13-14,20H2 |
InChI-Schlüssel |
ZMISJCLJPKVFEL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN |
Kanonische SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)S(=O)(=O)NCCCCCCCCN |
Andere CAS-Nummern |
103771-14-8 |
Synonyme |
J8 N-(8-aminooctyl)-5-iodonaphthalene-1-sulfonamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate](/img/structure/B11510.png)




